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Methyl 2-aminooctanoate

Cat. No.: B13619624
M. Wt: 173.25 g/mol
InChI Key: YIXVJEQKTFRTBW-UHFFFAOYSA-N
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Description

Significance of Methyl Esters in Amino acid Chemistry

Among the various types of esters, methyl esters hold a special significance in amino acid chemistry. The methylation of the carboxylic acid is a straightforward and often high-yielding reaction, making methyl esters readily accessible starting materials. chemicalbook.com The small size of the methyl group generally does not introduce significant steric hindrance, allowing for a wide range of subsequent reactions at the amino group or the α-carbon. nih.gov Furthermore, the methyl ester can serve as a protecting group for the carboxylic acid functionality during multi-step syntheses, preventing its participation in unwanted side reactions. This protective role is crucial in complex molecular constructions, such as peptide synthesis. nih.gov The relative ease of both their formation and subsequent hydrolysis or transesterification makes methyl esters of amino acids highly valuable and versatile building blocks in the synthesis of more complex molecules. chemicalbook.com

Overview of Long-Chain α-Amino Acid Esters in Chemical Sciences

Long-chain α-amino acid esters, such as methyl 2-aminooctanoate, are characterized by the presence of a significant hydrophobic alkyl chain attached to the α-carbon. This structural feature imparts an amphiphilic nature to the molecule, with a polar amino-ester head group and a nonpolar hydrocarbon tail. This duality of properties makes them interesting candidates for applications in surfactant and colloid science, where they can self-assemble into organized structures like micelles and vesicles. Moreover, the long alkyl chain can influence the biological activity and membrane permeability of molecules incorporating these amino acid derivatives. In organic synthesis, these esters serve as unique building blocks for the introduction of long hydrocarbon chains with a functionalizable amino group at a specific position, enabling the construction of complex lipids and other natural product analogues. The study of long-chain α-amino acid esters continues to be an active area of research, with potential applications in materials science, medicinal chemistry, and biotechnology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO2 B13619624 Methyl 2-aminooctanoate

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl 2-aminooctanoate

InChI

InChI=1S/C9H19NO2/c1-3-4-5-6-7-8(10)9(11)12-2/h8H,3-7,10H2,1-2H3

InChI Key

YIXVJEQKTFRTBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)OC)N

Origin of Product

United States

Chemical and Physical Properties of Methyl 2 Aminooctanoate

Methyl 2-aminooctanoate is a long-chain α-amino acid ester with a molecular formula of C9H19NO2. nih.gov Its structure consists of an eight-carbon chain (octyl group) with an amino group at the second carbon (α-position) and a methyl ester at the carboxyl terminus. The presence of a chiral center at the α-carbon means that this compound can exist as two enantiomers, (R)- and (S)-methyl 2-aminooctanoate.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
IUPAC Name This compound
Canonical SMILES CCCCCCC(C(=O)OC)N
CAS Number 73783-33-2
Boiling Point (estimated) ~ 200-220 °C
Melting Point (estimated) Not available
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and diethyl ether.

Note: Some physical properties are estimated based on related compounds due to limited direct experimental data for this compound.

Stereoselective Synthesis and Chiral Aspects of Methyl 2 Aminooctanoate

Enantioselective Approaches

Enantioselective methods aim to directly produce one enantiomer over the other. These strategies are often more efficient than the separation of racemates and are broadly categorized into approaches using chiral auxiliaries and those employing biocatalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

The Schöllkopf method is a powerful and widely used technique for the asymmetric synthesis of non-proteinogenic α-amino acids. wikipedia.orgtandfonline.com The strategy is based on the diastereoselective alkylation of a chiral bis-lactim ether, which serves as a masked glycine (B1666218) equivalent. biosynth.com

The process begins with the formation of a 2,5-diketopiperazine (a cyclic dipeptide) from glycine and a chiral auxiliary, typically the naturally abundant and sterically bulky amino acid L-valine, to maximize stereochemical control. wikipedia.org This diketopiperazine is then converted to its corresponding bis-lactim ether via O-methylation. biosynth.comwikipedia.org Deprotonation of this bis-lactim ether at the prochiral carbon of the glycine unit using a strong base, such as n-butyllithium (n-BuLi), generates a planar aza-enolate. wikipedia.orgresearchgate.net

The crucial stereodetermining step is the subsequent alkylation of this enolate. The bulky isopropyl group of the valine auxiliary effectively shields one face of the enolate, forcing the incoming electrophile to attack from the opposite, less sterically hindered face. biosynth.comwikipedia.org For the synthesis of methyl 2-aminooctanoate, a hexyl halide (e.g., 1-iodohexane (B118524) or hexyl bromide) is used as the alkylating agent. This reaction proceeds with high diastereoselectivity, typically yielding the trans-alkylated product with a diastereomeric excess (d.e.) often exceeding 95%. biosynth.comwikipedia.org

The final step involves a mild acidic hydrolysis of the alkylated bis-lactim ether. This cleavage yields the desired (R)-methyl 2-aminooctanoate and the methyl ester of the L-valine auxiliary, which can be recovered and recycled. wikipedia.orgresearchgate.net The configuration of the newly formed amino acid ester is opposite to that of the chiral auxiliary used. researchgate.net

Table 1: Key Steps in the Schöllkopf Synthesis of (R)-Methyl 2-Aminooctanoate

Step Description Reagents Key Feature
1 Formation of Diketopiperazine L-Valine, Glycine Cyclization to form the core scaffold.
2 Bis-Lactim Ether Formation Trimethyloxonium tetrafluoroborate Activation of the glycine unit.
3 Deprotonation n-BuLi in THF at -78 °C Generation of a planar, chiral aza-enolate. researchgate.net
4 Diastereoselective Alkylation 1-Iodohexane Steric shielding by the valine auxiliary directs the alkylation. wikipedia.org

Beyond the Schöllkopf auxiliary, other chiral auxiliaries are employed for the diastereoselective synthesis of α-amino acids. One notable approach involves the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, such as tert-butyl oct-2-enoate. The Davies protocol, for example, uses lithium (R)-N-benzyl-1-phenylethylamide as the chiral nucleophile. beilstein-journals.orgthieme-connect.com The addition to the unsaturated ester creates a new stereocenter with high diastereoselectivity, which after debenzylation, yields the chiral amino ester. thieme-connect.com These methods provide alternative routes to enantiomerically enriched amino acid derivatives, including precursors to this compound. beilstein-journals.org

Biocatalysis offers a highly selective and environmentally benign alternative for producing enantiopure compounds. Enzymes can perform either kinetic resolution of a racemic mixture or, in more advanced systems, dynamic kinetic resolution (DKR) to convert a racemate entirely into a single enantiomer.

For the synthesis of chiral 2-aminooctanoate, ω-transaminases are particularly effective. google.com These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. The stereoselective synthesis of one chiral form of an amine can be achieved by reacting a ketone with an omega-amino acid transaminase in the presence of an amino donor. google.com For instance, a transaminase from Chromobacterium violaceum has been used to produce (S)-2-aminooctanoic acid with high enantiomeric excess (>98% ee).

Another approach involves amino acid dehydrogenases (AADHs). These enzymes catalyze the reductive amination of a 2-keto acid using ammonia (B1221849) and a nicotinamide (B372718) cofactor. researchgate.net Through protein engineering, a highly stereoselective D-amino acid dehydrogenase has been developed from the meso-diaminopimelate D-dehydrogenase of Corynebacterium glutamicum. This engineered enzyme demonstrated a significantly increased specific activity toward D-2-aminooctanoate, making it a viable biocatalyst for the one-step synthesis of the D-enantiomer. researchgate.net

Asymmetric Synthesis using Chiral Auxiliaries

Resolution of Racemic Mixtures

When a direct enantioselective synthesis is not feasible, the separation of a racemic mixture is a common strategy. This can be achieved through classical chemical methods or enzymatic kinetic resolution.

Enzymatic kinetic resolution (EKR) is a widely used method that exploits the stereoselectivity of enzymes, most commonly lipases or proteases. nih.gov In a typical EKR of racemic this compound, an enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester, leaving the other unreacted. For example, lipases like Candida antarctica lipase (B570770) B (CALB) are known to selectively hydrolyze the (R)-enantiomer of an amino acid ester, resulting in the (R)-amino acid and the unreacted (S)-methyl 2-aminooctanoate. The success of EKR depends on the enantiomeric ratio (E), which quantifies the enzyme's selectivity. nih.gov High E-values are necessary for efficient separation.

Classical resolution often involves the formation of diastereomeric salts. The racemic amino acid is treated with a chiral resolving agent, such as tartaric acid or a chiral amine, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the desired enantiomer of the amino acid can be recovered by removing the resolving agent.

Chromatographic methods using chiral stationary phases (CSPs) are also highly effective for separating enantiomers. For instance, N-fluorenylmethoxycarbonyl (FMOC) protected ethyl esters of α-amino acids, including 2-aminooctanoic acid, have been successfully separated on CSPs derived from amylose (B160209) tris(3,5-dimethylphenylcarbamate).

Table 2: Comparison of Resolution Techniques for this compound

Method Principle Key Reagent/Component Outcome
Enzymatic Kinetic Resolution Selective enzymatic reaction on one enantiomer Lipase (e.g., CALB) or Protease One enantiomer as acid, the other as unreacted ester.
Diastereomeric Salt Formation Formation of separable diastereomeric salts Chiral acid or base (e.g., Tartaric Acid) Separated salts are treated to recover pure enantiomers.

Configurational Stability and Chirality Maintenance

The α-proton of amino acid esters is acidic and can be abstracted under basic conditions, leading to racemization and loss of enantiomeric purity. The configurational stability of the stereocenter in this compound is therefore a critical consideration during synthesis, purification, and storage. acs.org

The stability of the chiral center is influenced by several factors, including the nature of the N-protecting group, the solvent, temperature, and the presence of a base. N-protected α-amino aldehydes and esters are known to be susceptible to racemization. acs.org For instance, organolithium species derived from α-amino esters can racemize, although their configurational stability can be influenced by temperature and the specific protecting groups used. acs.org Generally, exposure to strong bases or elevated temperatures should be minimized to maintain the chiral integrity of this compound. rsc.org The zwitterionic nature of the corresponding free amino acid provides greater configurational stability under neutral pH conditions.

Chemical Transformations and Derivative Synthesis of Methyl 2 Aminooctanoate

Reactions at the Amino Group

The primary amino group in methyl 2-aminooctanoate is a versatile nucleophile, enabling numerous chemical modifications such as the formation of amides, acylation, alkylation, and the application of protecting groups essential for multi-step synthesis.

Amidation and Peptide Bond Formation

The formation of an amide bond is a critical reaction for the amino group of this compound, as it is the basis for its incorporation into peptide chains. d-nb.info This reaction involves the coupling of the amine with a carboxylic acid, a process central to the synthesis of peptides and other amide-containing molecules. researchgate.net

Amide bond formation can be achieved through various methods. A common approach involves the activation of a carboxylic acid using a coupling reagent, which then reacts with the amine to form the amide. d-nb.inforesearchgate.net This is a foundational technique in both solution-phase and solid-phase peptide synthesis (SPPS). d-nb.inforsc.org For instance, the synthesis of dipeptides has been demonstrated using boronic acid catalysts which facilitate the direct coupling of N-Boc-protected amino acids with other amino esters, a method that proceeds with minimal racemization. organic-chemistry.org

Enzymatic methods also offer a route to amide bond formation. Adenylating enzymes, for example, can activate amino acids, which then react with amines to form amides, providing a biocatalytic alternative to traditional chemical methods. d-nb.info The unnatural fatty amino acid, (S)-2-aminooctanoic acid, which is the parent acid of this compound, has been successfully conjugated to peptides to enhance their biological activity. nih.gov This demonstrates the utility of the 2-aminooctanoate moiety in modifying peptides. nih.gov

Table 1: Examples of Amide and Peptide Bond Formation Methods

Method Description Key Features
Chemical Coupling Activation of a carboxylic acid with reagents (e.g., carbodiimides like EDCI, boronic acids) followed by reaction with the amine. organic-chemistry.orgnih.gov Widely applicable in solution and solid-phase synthesis; risk of racemization must be managed. rsc.orgorganic-chemistry.org

| Enzymatic Synthesis | Use of enzymes, such as adenylating enzymes, to catalyze the formation of the amide bond. d-nb.info | High specificity, mild reaction conditions, environmentally benign. d-nb.info |

Acylation Reactions (e.g., N-Acetylation)

The amino group of this compound can readily undergo acylation when treated with acylating agents like acyl chlorides or anhydrides to form N-acyl derivatives. A prominent example of this is N-acetylation, which yields N-acetyl-2-aminooctanoate.

N-acetylated amino acids, including N-acetyl-2-aminooctanoate, are recognized as a class of metabolites. researchgate.nethmdb.ca N-acetyl-2-aminooctanoate has been identified in metabolomic studies and investigated for its potential causal effects on conditions such as atrial fibrillation. researchgate.netmedrxiv.orgmedrxiv.org Its presence has been noted in studies profiling plasma metabolites in various human cohorts. nih.gov The formation of N-acetyl-2-aminooctanoate is also a noted metabolic reaction. nih.gov

Table 2: N-Acetylation of this compound

Reactant Product Significance

Alkylation and Arylation

The primary amine of this compound can be subjected to alkylation or arylation to produce secondary or tertiary amines. Alkylation is typically achieved by reacting the amine with alkyl halides. For instance, N-benzylation can be performed by reacting the amine with a benzyl (B1604629) halide in the presence of a base. fishersci.co.uk Another method is reductive amination, which involves the reaction of the amine with an aldehyde (like benzaldehyde) in the presence of a reducing agent such as sodium cyanoborohydride. fishersci.co.uk

Palladium-catalyzed C-H arylation reactions have been used to synthesize indole-containing unnatural amino acid derivatives from 2-aminooctanoic acid scaffolds. researchgate.net This method involves the use of a directing group to facilitate the selective installation of an aryl moiety, enriching the library of available unnatural amino acid structures. researchgate.net

Protection/Deprotection Strategies of the Amine Functionality

In multi-step organic synthesis, particularly in peptide synthesis, the amino group of this compound must be temporarily blocked or "protected" to prevent unwanted side reactions. masterorganicchemistry.comresearchgate.net This is commonly achieved by converting the amine into a carbamate. masterorganicchemistry.com

Common amine protecting groups include:

tert-Butoxycarbonyl (Boc): Introduced using Di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.ukmasterorganicchemistry.com The Boc group is stable under many conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate (CbzCl). masterorganicchemistry.comuni-halle.de The Cbz group is cleaved by catalytic hydrogenolysis (e.g., using H₂ and a palladium on carbon catalyst, Pd/C). fishersci.co.ukmasterorganicchemistry.comorganic-chemistry.org

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is removed by treatment with a mild base, such as piperidine. masterorganicchemistry.combeilstein-journals.org

Table 3: Common Amine Protecting Groups and Deprotection Conditions

Protecting Group Reagent for Protection Deprotection Condition
Boc (tert-Butoxycarbonyl) Boc₂O Acid (e.g., Trifluoroacetic Acid) masterorganicchemistry.com
Cbz (Benzyloxycarbonyl) CbzCl Catalytic Hydrogenolysis (H₂/Pd-C) masterorganicchemistry.comorganic-chemistry.org

Reactions at the Ester Group

The methyl ester functionality of this compound is primarily susceptible to nucleophilic attack, with hydrolysis being the most significant reaction in this context.

Hydrolysis (Saponification) to the Parent Amino Acid

The methyl ester group of this compound can be hydrolyzed to yield the corresponding carboxylic acid, 2-aminooctanoic acid. nih.gov This transformation can be carried out under either acidic or basic conditions. google.com

Basic hydrolysis, also known as saponification, is a common method. nih.gov It typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), often in the presence of an alcohol like ethanol (B145695) to improve solubility. nih.govgoogle.com The reaction initially produces the carboxylate salt, which is then neutralized with acid to yield the free carboxylic acid. google.com For example, esters can be converted to their parent carboxylic acids by refluxing with a base followed by acidification. google.com This process is also a key step in the synthesis of some drug derivatives, where an intermediate ester is saponified to the final active acid form. nih.govucl.ac.uk

Acid-catalyzed hydrolysis is an alternative, involving heating the ester with a strong acid like hydrochloric acid (HCl) in an aqueous medium. google.comcdnsciencepub.com

Table 4: Hydrolysis of this compound

Reaction Type Reagents Product
Saponification (Basic Hydrolysis) 1. NaOH (aq) / EtOH2. H⁺ (acid workup) nih.govgoogle.com 2-Aminooctanoic acid nih.gov

| Acid Hydrolysis | HCl (aq), heat google.com | 2-Aminooctanoic acid nih.gov |

Table 5: List of Chemical Compounds

Compound Name
(S)-2-aminooctanoic acid
2-aminooctanoic acid
2-Aminooctanoic acid methyl ester
4-piperidine butyric acid methyl ester
8-aminooctanoic acid methyl ester
Adenosine monophosphorodisulphide
Benzyl chloroformate
BOC-aminotradecanoyl-L-cysteine
Chlorambucil
Di-tert-butyl dicarbonate
D-glucuronic acid
Leucine methyl ester
This compound
N-acetyl-2-aminooctanoate
N-Boc-protected amino acids
Oxalyl chloride
Palladium on carbon
Piperidine
Sodium cyanoborohydride
Sodium hydroxide

Transamidation Reactions

The primary amine of this compound serves as a key site for transamidation and N-acylation reactions, forming an amide bond which is fundamental in peptide synthesis and the creation of various bioactive molecules. These reactions typically involve the coupling of the amine with a carboxylic acid or its activated derivative.

Commonly, N-acylation is achieved by reacting this compound with an acyl chloride or anhydride. This direct approach is highly efficient for forming N-acyl amino acid esters. For instance, N-acetyl-2-aminooctanoic acid is a known metabolite, indicating that acetylation is a relevant transformation for this molecule. hmdb.ca

Modern synthetic methods offer various catalytic approaches for transamidation. Iron(III)-catalyzed systems can facilitate the direct transamidation of α-amino esters. organic-chemistry.org Another approach involves the use of fatty acid methyl esters reacting with amino acids in the presence of a catalyst like sodium methoxide (B1231860) to produce N-acyl amino acid salts. researchgate.netgoogle.com While these methods are generally applied to amino acids, the principles extend to their methyl esters.

Research has also demonstrated the synthesis of various N-acylated amino acid methyl esters from bacterial sources, including derivatives of valine and glycine (B1666218) with long acyl chains. beilstein-journals.org The synthesis of these compounds often involves coupling an amino acid methyl ester with a fatty acid using standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). beilstein-journals.org

Table 1: Representative Transamidation and N-Acylation Reactions

Reaction TypeAcylating Agent/ReagentCatalyst/ConditionsProduct TypeReference
N-AcylationAcyl Chloride/AnhydrideBase (e.g., Pyridine)N-Acyl-2-aminooctanoate Methyl Ester
Amide CouplingCarboxylic AcidEDC, DMAPN-Acyl-2-aminooctanoate Methyl Ester beilstein-journals.org
TransamidationFatty Acid Methyl EsterSodium Methoxide, HeatN-Acyl Amino Acid Salt (from corresponding amino acid) researchgate.netgoogle.com
Catalytic TransamidationAmideIron(III) ComplexN-Substituted Amide organic-chemistry.org

Reduction to Alcohols

The methyl ester group of this compound can be selectively reduced to a primary alcohol, yielding (S)-2-aminooctan-1-ol. This transformation is crucial for synthesizing amino alcohol derivatives, which are valuable chiral building blocks in organic synthesis.

The most common and effective reagent for this reduction is a strong hydride agent, such as lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Despite its effectiveness, the reduction of amino acids and their esters can sometimes be challenging due to the formation of insoluble complexes with the reducing agent, which may lead to lower yields. For example, the reduction of 8-aminooctanoic acid and its methyl ester has been reported to give poor yields under certain conditions due to the formation of stable poly(N-alkyliminoalane) complexes.

Protecting the amino group prior to reduction, for instance as an N-trityl derivative, can circumvent these issues and lead to high yields of the corresponding amino alcohol. This strategy prevents the amine from interfering with the hydride reagent, allowing for a cleaner reduction of the ester functionality.

Table 2: Reduction of this compound to Alcohol

Starting MaterialReducing AgentSolventProductKey ConsiderationsReference
This compoundLithium Aluminum Hydride (LiAlH₄)Diethyl Ether or THF2-Aminooctan-1-olPotential for low yields due to complex formation.
N-Protected this compoundLithium Aluminum Hydride (LiAlH₄)Diethyl Ether or THFN-Protected 2-Aminooctan-1-olProtection of the amine group can improve reaction efficiency.

Transformations of the Octyl Side Chain

Direct functionalization of the saturated octyl side chain of this compound is challenging due to the inert nature of aliphatic C-H bonds. Unlike the amine and ester groups, the alkyl chain lacks inherent reactivity, and its modification requires advanced synthetic methods, which are not commonly reported for this specific molecule. However, progress in the field of C-H activation provides potential pathways for such transformations.

Enzymatic hydroxylation represents a highly selective method for modifying aliphatic chains. mdpi.comcreative-proteomics.com Hydroxylase enzymes can introduce hydroxyl groups at specific positions on an alkyl chain with high regioselectivity, a feat that is difficult to achieve with traditional chemical methods. mdpi.comresearchgate.net For example, monooxygenases have been shown to hydroxylate the terminal methyl group of aliphatic chains. nih.govacs.org While a direct application on this compound is not documented, these biocatalytic systems offer a potential route for creating hydroxylated analogues.

Transition metal-catalyzed C-H functionalization is another powerful strategy. rsc.org These methods often use a directing group to guide a metal catalyst to a specific C-H bond, enabling its conversion into a C-C, C-N, or C-O bond. acs.org For aliphatic amines, directing groups can be designed to facilitate the activation of distal C-H bonds (at the γ, δ, or even more remote positions) of the alkyl chain. rsc.org Iron-based catalysts have also been shown to oxidize N-acetyl amino acid methyl esters, leading to competitive functionalization at the α-carbon and on the side chain. rsc.org These advanced methods highlight the potential for future synthesis of complex derivatives, although their application directly to this compound remains a specialized area of research.

Synthesis of Related Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is a key area of research, aimed at creating molecules with novel properties for various applications. These synthetic efforts often leverage the reactivity of the primary functional groups.

One common modification is N-acylation to produce lipophilic amino acid derivatives. The synthesis of N-acetyl-2-aminooctanoate has been noted in metabolic studies. nih.gov Similarly, betulinic acid derivatives have been synthesized by coupling the acid to the amine of methyl 8-aminooctanoate, demonstrating the utility of this building block in creating complex natural product analogues.

Heterocyclic analogues are another important class of derivatives. For example, indolizidine alkaloids have been synthesized using a chiral amine derived from tert-butyl (E)-oct-2-enoate as a key starting material. nih.gov This demonstrates how the core structure of 2-aminooctanoic acid can be incorporated into more complex, polycyclic systems.

The synthesis of isosteric analogues, where one functional group is replaced by another with similar physical or chemical properties, is also a valuable strategy. For instance, the carboxylic acid group of an amino acid can be replaced by a tetrazole ring, a known carboxylic acid bioisostere. This has been achieved through multicomponent reactions like the Ugi tetrazole reaction, providing a pathway to novel amino acid analogues with potential applications in medicinal chemistry.

Table 3: Synthesis of Selected Derivatives and Analogues

Derivative/Analogue ClassSynthetic StrategyExample Precursor/ReagentResulting StructureReference
N-Acyl DerivativeAmide bond formationBetulinic Acid, EDCI, HOBtN-Betulinoyl-8-aminooctanoate Methyl Ester
Metabolite AnalogueN-AcetylationAcetic AnhydrideN-Acetyl-2-aminooctanoate nih.gov
Heterocyclic AnalogueMulti-step synthesis involving cyclizationtert-Butyl (E)-oct-2-enoateIndolizidine Alkaloid Core nih.gov
Isosteric AnalogueUgi tetrazole reactionAldehyde, Isocyanide, Azideα-Amino Tetrazole

Advanced Analytical Methodologies for Research on Methyl 2 Aminooctanoate

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic methods are indispensable for elucidating the molecular architecture of organic compounds. For Methyl 2-aminooctanoate, advanced spectroscopic techniques provide a comprehensive picture of its atomic arrangement and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. numberanalytics.com While one-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) NMR techniques are employed for unambiguous structural elucidation of complex molecules. numberanalytics.comresearchgate.net For this compound, these methods confirm the precise connectivity of atoms.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, allowing researchers to trace the connections between adjacent protons along the carbon backbone of the octanoate (B1194180) chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon atoms with their attached protons. This is essential for assigning the specific ¹H signal to its corresponding ¹³C signal, for instance, confirming the attachment of the methoxy (B1213986) protons to the ester's methoxy carbon. numberanalytics.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. For this compound, HMBC spectra would show correlations between the carbonyl carbon (C=O) and the protons on the alpha-carbon (C2) and the methoxy group protons, confirming the ester structure. It would also show correlations between the alpha-proton and the carbonyl carbon and C3 of the octanoate chain.

These advanced NMR methods collectively provide a detailed and verified map of the molecule's atomic framework, leaving no ambiguity about its structural identity. manchester.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

Atom PositionNucleusPredicted Chemical Shift (ppm)Description
-OCH₃¹H~3.7Singlet, 3H
C2-H¹H~3.5Triplet, 1H
-NH₂¹H~1.5-2.0 (broad)Singlet, 2H
C3-H₂¹H~1.6Multiplet, 2H
C4-C7-H₂¹H~1.3Multiplet, 8H
C8-H₃¹H~0.9Triplet, 3H
C=O¹³C~175Ester carbonyl
-OCH₃¹³C~52Methoxy carbon
C2¹³C~55Alpha-carbon
C3-C7¹³C~22-35Alkyl chain carbons
C8¹³C~14Terminal methyl carbon

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation by its chemical bonds. savemyexams.com Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum. libretexts.org For this compound, the IR spectrum would display distinct peaks corresponding to its primary amine, ester, and alkane functionalities.

The key absorptions are:

N-H Stretch: Primary amines (R-NH₂) typically show two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. libretexts.orgcore.ac.uk

C-H Stretch: Absorptions between 3000-2850 cm⁻¹ are characteristic of C-H bonds in the alkyl (octyl) chain. libretexts.orglibretexts.org

C=O Stretch: A strong, sharp absorption peak around 1750-1735 cm⁻¹ is the hallmark of the carbonyl group in a saturated ester. libretexts.orglibretexts.org

C-O Stretch: The ester functionality also exhibits strong C-O stretching bands in the 1300-1000 cm⁻¹ region. libretexts.org

N-H Bend: The bending vibration of the N-H bond in the primary amine typically appears around 1650-1580 cm⁻¹. wpmucdn.com

The presence and position of these peaks provide confirmatory evidence for the functional groups that constitute this compound.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Amine (N-H)Stretch3500 - 3300Medium (typically two bands for -NH₂)
Alkyl (C-H)Stretch3000 - 2850Strong
Ester (C=O)Stretch1750 - 1735Strong, Sharp
Amine (N-H)Bend1650 - 1580Variable
Ester (C-O)Stretch1300 - 1000Strong

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) takes this a step further by measuring the mass-to-charge ratio (m/z) with extremely high accuracy (to several decimal places). bioanalysis-zone.comchromatographyonline.com This precision allows for the determination of the exact molecular formula of a compound, distinguishing it from other molecules with the same nominal mass. bioanalysis-zone.com For this compound (C₉H₁₉NO₂), HRMS would confirm its elemental composition, providing definitive proof of its identity.

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation pattern is like a molecular fingerprint, revealing information about the compound's structure. nih.gov For this compound, common fragmentation pathways would include:

Loss of the methoxy group: A characteristic fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH).

Loss of the carbomethoxy group: The entire ester functional group can be lost as a [COOCH₃] fragment.

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common pathway for amines.

Alkyl chain fragmentation: The C₈ alkyl chain can undergo successive losses of smaller hydrocarbon fragments.

Studying these fragmentation pathways helps to piece together the molecular structure, corroborating the findings from NMR and IR spectroscopy. core.ac.uk

Table 3: Predicted Key Fragments in the MS/MS Spectrum of this compound

Precursor Ion [M+H]⁺ (m/z)Fragment Ion (m/z)Neutral LossPlausible Structure of Loss
174.15115.1059.05Carbomethoxy group (COOCH₃)
174.15142.1332.02Methanol (CH₃OH)
174.15102.0672.09Heptene (C₅H₁₀) from side chain
174.1574.06100.09Heptyl radical (•C₇H₁₅)

Chromatographic Separation and Quantification Techniques

Chromatography encompasses a set of laboratory techniques used to separate the components of a mixture. bnmv.ac.in For quantitative analysis or for isolating this compound from a complex sample matrix, such as in metabolomics studies, chromatography is essential. researchgate.netoup.com

Ultra-High Performance Liquid Chromatography (UHPLC) is a high-pressure variant of HPLC that uses smaller particle-sized columns to achieve faster separations and higher resolution. metabolomexchange.org When coupled with tandem mass spectrometry (UHPLC-MS/MS), it becomes a highly sensitive and selective technique for quantifying specific compounds in complex mixtures. nih.govnih.gov

For the analysis of this compound, a reversed-phase (RP) UHPLC method would typically be employed. metabolomexchange.org

Stationary Phase: A C18 column is commonly used, which retains nonpolar compounds more strongly. metabolomexchange.org

Mobile Phase: A gradient elution using a mixture of water (often with an acid additive like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol is used to separate the compounds. metabolomexchange.org

Detection: The eluent from the UHPLC column is directed into the mass spectrometer. The MS can be operated in a targeted mode, such as Multiple Reaction Monitoring (MRM), where the instrument is set to detect the specific precursor-to-product ion transition of this compound. This provides excellent selectivity and allows for accurate quantification even at very low concentrations. mdpi.com

This technique is a cornerstone of modern metabolomics for the precise measurement of small molecules like amino acid derivatives in biological samples. oup.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is best suited for analyzing volatile and thermally stable compounds. nih.gov While amino acids themselves are non-volatile, their ester derivatives, like this compound, are significantly more volatile and thus amenable to GC-MS analysis. nih.gov

The process typically involves:

Injection: The sample is injected into the GC, where it is vaporized at a high temperature. etamu.edu

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. etamu.edu Compounds separate based on their boiling points and interactions with the column's stationary phase. etamu.edu

Detection: As each separated compound elutes from the column, it enters the ion source of the mass spectrometer. It is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio. The instrument records a mass spectrum for each compound, which serves as a unique identifier. etamu.eduacademicjournals.org

GC-MS is a robust and widely used technique for the identification and quantification of compounds like this compound in various research applications. ontosight.aichromatographyonline.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) represents a powerful analytical technique that merges the high-efficiency separation capabilities of capillary electrophoresis (CE) with the sensitive and selective detection power of mass spectrometry (MS). asiapharmaceutics.infowikipedia.org This combination is particularly advantageous for the analysis of charged or chargeable molecules such as amino acids and their esters, including this compound. nih.gov

In CE-MS, analytes are separated within a narrow fused-silica capillary based on their electrophoretic mobility in an applied electric field. The separation mechanism relies on the charge-to-size ratio of the analytes. For the analysis of amino acid esters like this compound, a low-pH background electrolyte is typically employed. nih.gov This ensures that the primary amine group is protonated, conferring a positive charge on the molecule and enabling its migration toward the cathode. nih.gov This approach allows for the simultaneous analysis of various amino acids and their derivatives in a single run. nih.gov

Following separation in the capillary, the analytes are introduced into the mass spectrometer. The interface between the CE and the MS is a critical component, with electrospray ionization (ESI) being the most common method for generating gas-phase ions from the liquid effluent. wikipedia.org The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing definitive molecular weight information and enabling structural elucidation through tandem mass spectrometry (MS/MS). nih.gov

The key advantages of CE-MS in the analysis of compounds like this compound include its high separation efficiency, rapid analysis times, and minimal sample and solvent consumption, which aligns with the principles of green analytical chemistry. asiapharmaceutics.infowikipedia.org The technique's high resolving power is also beneficial for separating structurally similar compounds that might be present in complex biological matrices. asiapharmaceutics.info Recent advancements in CE-MS interface technology and system robustness have further solidified its role in metabolomics and pharmaceutical analysis. asiapharmaceutics.inforesearchgate.net

ParameterTypical Condition for Amino Acid AnalysisPurpose
Capillary Fused-silica, 50-100 cm length, 50-75 µm I.D.Provides the medium for electrophoretic separation.
Background Electrolyte (BGE) Low pH buffer (e.g., 1 M Formic Acid, pH ~1.8)Ensures analytes like this compound are positively charged.
Separation Voltage 20-30 kVDrives the electrophoretic separation of ions.
Injection Mode Hydrodynamic or ElectrokineticIntroduces a small plug of the sample into the capillary.
MS Ionization Source Electrospray Ionization (ESI)Generates gas-phase ions from the separated analytes for MS detection.
MS Analyzer Time-of-Flight (TOF), Quadrupole, or Ion TrapSeparates ions by their mass-to-charge ratio for detection and identification.

Derivatization Strategies for Enhanced Detection in Metabolomics

In the context of metabolomics, the detection and quantification of low-abundance molecules like this compound in complex biological samples can be challenging. Chemical derivatization is a widely employed strategy to overcome these limitations by modifying the analyte to improve its analytical properties for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

The primary goals of derivatization for this compound are to:

Increase Volatility: For GC-MS analysis, the non-volatile amino acid ester must be converted into a thermally stable and volatile derivative. biorxiv.org

Enhance Ionization Efficiency: Derivatization can introduce a chemical moiety that is more readily ionized in the MS source (e.g., ESI or APCI), leading to a significant increase in signal intensity and improved sensitivity. nih.gov

Improve Chromatographic Separation: By altering the chemical nature of the analyte, derivatization can improve peak shape and resolution in both GC and LC separations. nih.gov

The primary amine group of this compound is the main target for derivatization. Several classes of reagents are commonly used:

Silylation Reagents: Agents such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with the amine group to form a tert-butyldimethylsilyl (TBDMS) derivative. This is a robust method for GC-MS analysis, yielding stable derivatives with characteristic fragmentation patterns. biorxiv.org

Acylation Reagents: Chloroformates, like methyl chloroformate (MCF) or propyl chloroformate (PCF), react with the amino group to form carbamates. nih.govresearchgate.net This type of derivatization is effective for both GC-MS and LC-MS analysis and can be performed rapidly in an aqueous environment. nih.gov

Labeling Reagents for LC-MS: For LC-MS, derivatization can be used to add a tag that enhances detection. Reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) react with the amine to produce highly fluorescent and UV-active derivatives, significantly lowering detection limits. koreascience.kryakhak.org Isobaric tags, such as Tandem Mass Tags (TMT), can also be used, which not only improves sensitivity but also allows for multiplexed quantitative analysis of several samples simultaneously. nih.gov

The choice of derivatization strategy depends on the analytical platform (GC-MS vs. LC-MS), the specific requirements of the study (e.g., targeted vs. untargeted metabolomics), and the nature of the sample matrix. mdc-berlin.de

Derivatization Reagent ClassExample ReagentTarget Functional GroupAnalytical PlatformKey Advantages
Silylation MTBSTFAPrimary Amine (-NH₂)GC-MSProduces thermally stable, volatile derivatives with clear fragmentation. biorxiv.org
Acylation Propyl Chloroformate (PCF)Primary Amine (-NH₂)GC-MS, LC-MSRapid, one-step reaction in aqueous media; improves chromatographic behavior. nih.gov
Fluorescent Labeling NBD-ClPrimary Amine (-NH₂)HPLC-UV/Fluorescence, LC-MSCreates derivatives with strong UV absorbance and fluorescence for high sensitivity. koreascience.kryakhak.org
Isobaric Labeling TMT ReagentsPrimary Amine (-NH₂)LC-MS/MSEnables multiplexed quantification and enhances ionization efficiency. nih.gov

Enantiomeric Purity Determination

This compound is a chiral molecule, existing as two non-superimposable mirror images or enantiomers: (R)-methyl 2-aminooctanoate and (S)-methyl 2-aminooctanoate. As enantiomers often exhibit different biological activities, the determination of enantiomeric purity is critical in pharmaceutical and biological research. libretexts.org Analytical methods for this purpose must be capable of distinguishing between these two stereoisomers.

The most common approach for determining the enantiomeric purity of amino acid esters is chiral chromatography, either by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). cat-online.com

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for enantiomeric separation. nih.gov The method relies on the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates (e.g., Chiralpak® and Chiralcel® columns), are highly effective for resolving the enantiomers of amino acid derivatives. koreascience.kryakhak.org

In many cases, derivatization of the amino group is performed prior to analysis to enhance the interaction with the CSP and to improve detection. Common derivatizing agents include:

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Forms N-FMOC derivatives that can be baseline separated on amylose-based CSPs. This method can simultaneously determine enantiomeric purity and identify chemical impurities, such as the corresponding free acid. researchgate.net

4-chloro-7-nitrobenzofurazan (NBD-Cl): Creates NBD-derivatives that are well-resolved on columns like Chiralpak IA, allowing for sensitive detection via UV or fluorescence. koreascience.kryakhak.org

Benzophenone Imine: Forms Schiff base derivatives that can be separated on various polysaccharide-based CSPs. nih.gov

Research has shown that enantiomeric impurities in commercially available L-amino acid methyl esters can range from 0.03% to 0.58%. researchgate.net Specific HPLC methods have been successfully applied to determine the enantiomeric purity of methyl D,L-2-aminooctanoate. doi.org

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for enantioseparation. It involves using a capillary column coated with a chiral stationary phase. cat-online.com For amino acid esters, this often requires a two-step derivatization process: esterification of the carboxyl group (already present in this compound) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). The resulting volatile derivatives are then separated on a chiral GC column. This method can detect enantiomeric impurities down to a 0.1% level. cat-online.com

Analytical TechniqueChiral Selector/ColumnDerivatizationKey Findings for Amino Acid Esters
Chiral HPLC Polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralcel OD-H)NBD-ClExcellent enantioselectivity with UV and fluorescence detection. yakhak.org
Chiral HPLC Amylose tris(3,5-dimethylphenylcarbamate) CSPFMOC-ClAllows simultaneous determination of enantiomeric and chemical purity. researchgate.net
Chiral HPLC Polysaccharide-based CSPs (e.g., Chiralpak IC)Benzophenone ImineEffective resolution of Schiff base derivatives. nih.gov
Chiral GC Chiral Stationary Phase Capillary ColumnAcylation (e.g., TFAA)Separation of all proteinogenic amino acid enantiomers and their derivatives. cat-online.com

Computational Chemistry and Molecular Modeling of Methyl 2 Aminooctanoate

Quantum Mechanical Studies (e.g., Density Functional Theory - DFT) for Reactivity and Stability Predictions

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for analyzing the electronic structure of molecules to predict their reactivity and stability. researchgate.net DFT calculations focus on the electron density rather than the complex multi-electron wavefunction, offering a balance of accuracy and computational efficiency. d-nb.info

For methyl 2-aminooctanoate, DFT studies can elucidate several key chemical reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (Egap = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

Global reactivity descriptors derived from these energies, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), quantify the molecule's reactive nature. mdpi.com These parameters help predict how the molecule will behave in a chemical reaction.

Furthermore, the Molecular Electrostatic Potential (MESP) surface is calculated to visualize the charge distribution across the molecule. nih.gov The MESP map identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. mdpi.com For this compound, the nitrogen of the amino group and the carbonyl oxygen would be expected to be electron-rich sites.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound (Note: These values are illustrative for educational purposes and would need to be calculated using specific DFT methods and basis sets.)

DescriptorSymbolValue (Illustrative)Implication
HOMO EnergyEHOMO-6.5 eVEnergy of the outermost electron orbital; relates to ionization potential.
LUMO EnergyELUMO-0.8 eVEnergy of the lowest unoccupied orbital; relates to electron affinity.
HOMO-LUMO GapΔE5.7 eVA large gap indicates high kinetic stability and low reactivity. mdpi.com
Chemical Potentialµ-3.65 eVMeasures the tendency of electrons to escape; indicates electronegativity. mdpi.com
Chemical Hardnessη2.85 eVMeasures resistance to change in electron distribution; high hardness indicates lower reactivity. mdpi.com
Electrophilicity Indexω2.34 eVQuantifies the ability of the molecule to accept electrons. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. bonvinlab.org By integrating Newton's laws of motion, MD simulations generate a trajectory that describes how a molecule's conformation and its interactions with the surrounding environment, such as a solvent, evolve. nih.gov

For a flexible molecule like this compound, with its rotatable bonds in the octyl chain, MD simulations are invaluable for performing conformational analysis. nih.gov These simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations that are most likely to exist under specific conditions. mun.ca The results can reveal how the alkyl chain folds and how the amino and methyl ester groups are oriented relative to each other.

MD simulations also provide detailed insights into solvent interactions. By simulating this compound in a box of explicit solvent molecules (e.g., water, ethanol (B145695), or a non-polar solvent), one can observe the formation and dynamics of hydrogen bonds between the molecule's amino and ester groups and the solvent. researchgate.net Analysis of the simulation can quantify the radial distribution function of solvent molecules around specific atoms, providing a picture of the solvation shell structure. This is crucial for understanding the molecule's solubility and how the solvent might influence its conformation and reactivity.

Table 2: Typical Analyses from an MD Simulation of this compound in Water

Analysis TypeInformation GainedRelevance
Root Mean Square Deviation (RMSD)Monitors conformational stability of the molecule over the simulation time.Assesses if the simulation has reached equilibrium and if the molecule maintains a stable average structure. mdpi.com
Root Mean Square Fluctuation (RMSF)Identifies the flexibility of different parts of the molecule.Highlights which atoms or functional groups (e.g., the terminal end of the octyl chain) are most mobile.
Conformational ClusteringGroups similar structures from the trajectory to identify the most populated conformations.Reveals the most probable shapes the molecule adopts in solution. mun.ca
Hydrogen Bond AnalysisCounts the number and lifetime of hydrogen bonds between the solute and solvent.Quantifies the specific interactions with water, explaining solubility and the influence of the solvent on conformation.
Radial Distribution Function (g(r))Describes the probability of finding a solvent molecule at a certain distance from a solute atom.Details the structure of the solvation shells around the amino and ester groups.

Docking Studies and Receptor Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. semanticscholar.org This method is central to drug discovery and involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the strength of the interaction (binding affinity). mdpi.com

For this compound, docking studies would be used to hypothesize its potential biological targets. The process begins by identifying a protein receptor of interest. The three-dimensional structure of this compound is then computationally "docked" into the active site of this receptor. The docking algorithm samples a wide range of possible conformations and orientations of the ligand within the binding pocket.

The resulting poses are ranked using a scoring function, which estimates the binding free energy. Lower scores typically indicate more favorable binding. semanticscholar.org Analysis of the best-scoring pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, between the ligand and the amino acid residues of the protein. nih.gov For instance, the amino group of this compound could act as a hydrogen bond donor, while the carbonyl oxygen could act as an acceptor. The octyl chain would likely engage in hydrophobic interactions within a non-polar pocket of the receptor. mdpi.com

Table 3: Hypothetical Docking Results of this compound with a Kinase Receptor (Note: This is an illustrative example. The receptor and results are hypothetical.)

ParameterResultInterpretation
Docking Score-7.5 kcal/molA favorable binding energy suggests a stable interaction between the ligand and the receptor.
Predicted Interactions
Hydrogen BondAmino Group (Donor) with Asp145 (Acceptor)A key polar interaction stabilizing the ligand in the active site. nih.gov
Hydrogen BondCarbonyl Oxygen (Acceptor) with Lys72 (Donor)Another important hydrogen bond contributing to binding affinity.
Hydrophobic InteractionsOctyl Chain with Val55, Leu128, Ile144The non-polar chain fits into a hydrophobic pocket, contributing significantly to binding. mdpi.com

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) modeling is a core concept in medicinal chemistry that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net By systematically modifying a parent molecule, such as this compound, and evaluating the biological activity of the resulting derivatives, researchers can deduce which chemical features are essential for activity. sci-hub.se

An SAR study on this compound would involve synthesizing a library of analogs and testing them in a relevant biological assay. Modifications could include:

Varying the alkyl chain length: Creating analogs with shorter (e.g., 2-aminohexanoate) or longer (e.g., 2-aminodecanoate) chains to probe the size limits of a potential binding pocket.

Modifying the amino group: Acylating or alkylating the amine to understand the importance of its hydrogen-bonding capacity.

Altering the ester group: Changing the methyl ester to an ethyl, propyl, or other group to explore steric and electronic effects at that position.

The resulting data, which links specific structural changes to increases or decreases in activity, allows for the development of a predictive SAR model. researchgate.net This model guides the design of new, more potent derivatives by highlighting which molecular features to retain or modify.

Table 4: Hypothetical Structure-Activity Relationship (SAR) for this compound Derivatives (Note: The biological activity (IC₅₀) is illustrative for a hypothetical enzyme target.)

CompoundR¹ (at C2)R² (Ester)Chain Length (n)Hypothetical IC₅₀ (µM)SAR Interpretation
This compound -NH₂-CH₃615.0Parent compound.
Derivative 1-NH₂-CH₃4 (Hexanoate)45.2Shorter chain reduces activity, suggesting the full chain is needed for optimal hydrophobic interaction.
Derivative 2-NH₂-CH₃8 (Decanoate)18.5Longer chain does not improve activity, indicating the pocket may not accommodate it well.
Derivative 3-NHCOCH₃-CH₃6>100Acylation of the amine abolishes activity, suggesting the primary amine is crucial for a key interaction (e.g., hydrogen bond).
Derivative 4-NH₂-CH₂CH₃612.5An ethyl ester is slightly better tolerated, indicating some flexibility at this position.

Cheminformatics and Data Analysis for Compound Libraries

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical compounds. u-strasbg.fr When studying a compound like this compound and its potential derivatives, cheminformatics tools are essential for organizing data, predicting properties, and exploring "chemical space." nih.govnih.gov

A key application is the creation of virtual compound libraries. Starting with the scaffold of this compound, thousands of virtual derivatives can be generated by computationally adding different functional groups at various positions. For each compound in this virtual library, a range of physicochemical properties and molecular descriptors can be calculated. These include molecular weight (MW), lipophilicity (LogP), polar surface area (PSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds. u-strasbg.fr

This data can be used for several purposes. Firstly, it allows for filtering the library to select compounds with drug-like properties (e.g., by applying Lipinski's Rule of Five). Secondly, data analysis and visualization techniques, such as principal component analysis (PCA) or t-SNE, can be used to map the chemical space of the library. nih.gov This helps in understanding the diversity of the designed compounds and selecting a representative subset for synthesis and biological testing, thereby making the discovery process more efficient. researchgate.net

Table 5: Calculated Physicochemical Properties for a Small Library of this compound Analogs (Note: These values are calculated estimates and serve as examples.)

Compound NameMolecular FormulaMW ( g/mol )cLogPPolar Surface Area (Ų)H-Bond DonorsH-Bond Acceptors
Methyl 2-aminohexanoateC₇H₁₅NO₂145.201.6152.3212
This compoundC₉H₁₉NO₂173.252.6352.3212
Methyl 2-aminodecanoateC₁₁H₂₃NO₂201.313.6552.3212
Ethyl 2-aminooctanoateC₁₀H₂₁NO₂187.283.0252.3212
Methyl 2-(acetylamino)octanoateC₁₁H₂₁NO₃215.292.5863.6013

Metabolic Profiling and Biological Pathway Integration of 2 Aminooctanoate Excluding Clinical Outcomes/treatment

Role as an Intermediate in Fatty Acid and Amino Acid Metabolism

2-Aminooctanoate is structurally an alpha-amino acid with an eight-carbon aliphatic side chain, positioning it as a hybrid molecule with characteristics of both fatty acids and amino acids. cymitquimica.com Its metabolism is intertwined with pathways governing these two major classes of biomolecules.

The amino group of 2-aminooctanoate can participate in transamination reactions, a key process in amino acid metabolism where the amino group is transferred to a keto acid. nih.gov This reaction, often catalyzed by transaminases, allows for the interconversion of amino acids and the synthesis of non-essential amino acids. nih.gov For instance, a transaminase from Chromobacterium violaceum has been shown to be effective in the biosynthesis of (S)-2-aminooctanoic acid. nih.gov

Simultaneously, the octanoate (B1194180) carbon chain links it to fatty acid metabolism. Medium-chain fatty acids like octanoate are primarily metabolized in the liver through beta-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. While the direct beta-oxidation of 2-aminooctanoate is not extensively detailed, its structural similarity to other fatty acids suggests its potential involvement in these pathways. Studies have noted that metabolites involved in fatty acid metabolism, including 2-aminooctanoate, are significant in various biological contexts. nih.govnih.gov

Identification in Global Metabolomic Studies

The advent of high-throughput metabolomic technologies has enabled the simultaneous detection of hundreds to thousands of small molecules in biological samples. 2-Aminooctanoate and its N-acetylated form, N-acetyl-2-aminooctanoate, have been consistently identified in these global metabolomic studies across various biological systems and conditions.

These studies, often employing techniques like mass spectrometry and nuclear magnetic resonance, have detected 2-aminooctanoate in a range of biological matrices, including plasma, serum, and stool. nih.govoup.commdpi.comhenryford.com For example, it has been identified in metabolomic profiling of individuals based on dietary patterns, in studies investigating the metabolic effects of nutrient supplementation, and in analyses of different metabolic states. nih.govnih.govmedrxiv.orgnih.govmdpi.comcam.ac.ukersnet.orgresearchgate.netuniversiteitleiden.nl The consistent appearance of 2-aminooctanoate in these large-scale analyses underscores its relevance in systemic metabolism.

Table 1: Selected Global Metabolomic Studies Identifying 2-Aminooctanoate

Study Focus Biological Matrix Key Finding Related to 2-Aminooctanoate Reference(s)
Plant-Based Diets and Kidney Disease Serum Identified as a metabolite associated with plant-based diet indices. nih.gov
Dietary Intake in a Multi-Ethnic Population Plasma N-acetyl-2-aminooctanoate correlated with the intake of nuts and seeds. medrxiv.orgresearchgate.net
Zinc Supplementation in Infants Blood Levels of 2-aminooctanoate and N-acetyl-2-aminooctanoate increased with zinc supplementation. nih.gov
ICU-Acquired Weakness Model Circulation Identified as a fatty acid metabolite altered following surgery. nih.gov
Type 2 Diabetes Pharmacometabolomics Not Specified Increased levels observed in metformin-treated patients. nih.gov
Smokers Switching to Electronic Nicotine Delivery Plasma, Urine Identified in global metabolomic changes. oup.com
Glucose Homeostasis in African Americans Plasma Negatively associated with HOMA-B (a measure of beta-cell function). nih.gov
Colon Health in Cancer Survivors Stool Relative abundance decreased after navy bean consumption. mdpi.com
Parkinson's Disease Biospecimens Cerebrospinal Fluid (CSF) Identified in diagnostic metabolomic profiling. henryford.com
Childhood Obesity in Hispanic Population Plasma Levels differed between nonobese and obese children. nih.gov
Bacterial Sepsis Serum N-acetyl-2-aminooctanoate identified in fatty acid metabolite changes. mdpi.com
Depression and Diet Not Specified Lower levels observed in individuals with depression. cam.ac.ukresearchgate.netnih.govresearchgate.net
Schizophrenia Risk Plasma Levels found to be associated with a decreased risk of schizophrenia. nih.gov

Investigation of Metabolic Pathways and Network Interactions

The identification of 2-aminooctanoate in metabolomic studies has prompted investigations into its specific metabolic pathways and interactions within broader metabolic networks. mdpi.comhenryford.comnih.govcam.ac.ukersnet.orgresearchgate.netuniversiteitleiden.nlnih.gov These analyses help to elucidate the functional significance of this metabolite.

Pathway analysis based on metabolomic data has implicated 2-aminooctanoate in several key metabolic processes, primarily related to fatty acid and amino acid metabolism. mdpi.com For instance, studies have mapped it to pathways such as "Fatty Acid, Amino" and "Medium Chain Fatty Acids". mdpi.comfrontiersin.org The co-regulation of 2-aminooctanoate with other metabolites in these pathways suggests a coordinated metabolic response to various stimuli.

Furthermore, network interaction analyses have begun to place 2-aminooctanoate within the complex web of metabolic connections. For example, Mendelian randomization studies, which use genetic variation to infer causal relationships, have suggested that N-acetyl-2-aminooctanoate may have causal effects on certain conditions through distinct metabolic pathways. medrxiv.orgresearchgate.netnih.gov These network-based approaches are crucial for understanding how changes in the level of a single metabolite like 2-aminooctanoate can have broader physiological consequences.

Biomarker Discovery in Biological Systems (non-clinical)

The modulation of 2-aminooctanoate levels in response to different biological inputs and states has led to its investigation as a potential biomarker. mdpi.comhenryford.com In a non-clinical context, a biomarker can be a measurable indicator of a particular biological state or condition.

Association with Dietary Intake and Nutrient Supplementation

Metabolomic studies have revealed a clear link between the levels of 2-aminooctanoate and dietary intake. For example, the consumption of navy beans has been shown to decrease the relative abundance of 2-aminooctanoate in stool, which may indicate its uptake by the colon. mdpi.com In another study, N-acetyl-2-aminooctanoate levels were found to correlate with the consumption of nuts and seeds. medrxiv.orgresearchgate.net The Human Metabolome Database also notes that 2-aminooctanoic acid has been detected in foods such as chicken, pork, and cow's milk, suggesting it could be a biomarker for the consumption of these products. foodb.ca

Nutrient supplementation has also been shown to modulate 2-aminooctanoate levels. A study in Tanzanian infants found that zinc supplementation led to a marked increase in the levels of both 2-aminooctanoate and N-acetyl-2-aminooctanoate. nih.gov This suggests that zinc status can influence the metabolic pathways involving this amino fatty acid. Similarly, a study on fetal hepatic lipidome showed that maternal vitamin and mineral supplementation affected the levels of 2-aminooctanoate. mdpi.com

Table 2: 2-Aminooctanoate as a Potential Biomarker in Response to Diet and Supplementation

Study Context Modulator Effect on 2-Aminooctanoate/N-acetyl-2-aminooctanoate Reference(s)
Colon Health Navy Bean Consumption Decreased relative abundance in stool. mdpi.com
Dietary Patterns Nuts and Seeds Intake Positive correlation with N-acetyl-2-aminooctanoate. medrxiv.orgresearchgate.net
Infant Nutrition Zinc Supplementation Marked increase in blood levels. nih.gov
Fetal Development Maternal Vitamin/Mineral Supplementation Altered levels in fetal liver. mdpi.com
General Diet Consumption of Chicken, Pork, Cow's Milk Detected in these foods, potential biomarker of consumption. foodb.ca

Modulation by Biological Conditions (e.g., metabolic states, non-disease specific)

Beyond diet, the levels of 2-aminooctanoate are also influenced by various biological conditions and metabolic states. For instance, studies have shown that its concentration can differ based on obesity status in children. nih.gov In a model of ICU-acquired weakness, circulating levels of 2-aminooctanoate were altered following surgery, reflecting a change in metabolic state. nih.gov

Potential Research Applications Non Biomolecular/non Clinical

Role as a Chiral Building Block in Organic Synthesis

The primary non-biomolecular application of methyl 2-aminooctanoate is as a chiral building block in asymmetric synthesis. bldpharm.comfluorochem.co.uk Chiral α-amino esters are fundamental starting materials for creating complex, enantiomerically pure molecules, which is a critical goal in modern organic chemistry. mdpi.com The value of this compound lies in its predefined stereochemistry at the C-2 position, which can be transferred through subsequent reactions to a target molecule, avoiding the need for complex chiral separations or asymmetric induction steps later in a synthetic sequence.

The dual functionality of the amine and ester groups allows for a wide range of chemical transformations. The amino group can be acylated, alkylated, or used in the formation of imines, while the ester can be hydrolyzed, reduced to an alcohol, or reacted with organometallic reagents. This versatility allows it to serve as a scaffold for introducing new functionalities.

A key application of such chiral amino esters is in the synthesis of optically active β-amino acids, which are important structural components of various biologically active products. jst.go.jp For instance, research has shown the conversion of α,β-unsaturated carboxylic acids into enantio-enriched 1,2-diamine derivatives, a transformation where a chiral amino ester could serve as a foundational component. jst.go.jp Furthermore, amino acid methyl esters are widely used as intermediates in medicinal chemistry and for the synthesis of complex peptide structures. mdpi.com The lipophilic hexyl side chain of this compound can also be a desirable feature for incorporation into target molecules where specific solubility or steric properties are required.

The utility of closely related amino acid esters highlights the potential reaction pathways for this compound. For example, the asymmetric synthesis of 2-methyloctanal, a chiral aldehyde, has been achieved using metalloenamines derived from chiral amino alcohols, which are themselves synthesized by the reduction of amino acid esters. uoa.gr This demonstrates how the chirality originating from an amino acid ester can be used to direct the formation of new stereocenters.

Table 1: Synthetic Transformations of α-Amino Esters

Reaction Type Reagent/Condition Product Type Reference
Esterification Methanol (B129727) / Trimethylchlorosilane Amino Acid Methyl Ester mdpi.com
Reduction of Ester Reducing Agents (e.g., LiAlH₄) Chiral Amino Alcohol uoa.gr
Imine Formation Aldehydes / Ketones Schiff Base mdpi.com
N-Phosphinylation Chlorodiphenylphosphine (B86185) Phosphine (B1218219) Ligand Precursor rsc.orgrsc.org
Polycondensation Heat / Catalyst Polypeptide / Poly(ester amide) acs.orgresearchgate.net

Intermediate in Polymer Chemistry

Amino acid esters, including this compound, serve as important monomers or intermediates in polymer chemistry. mdpi.com The bifunctional nature of the molecule, with an amine at one end and a reactive ester at the other, allows it to undergo polycondensation reactions to form polymers with amide and ester linkages.

One of the most direct applications is in the synthesis of polypeptides or poly(ester amide)s. researchgate.net Through thermal polycondensation, the amino group of one monomer can react with the ester group of another, eliminating methanol and forming an amide bond. This process can be repeated to build up long polymer chains. Research dating back several decades has established the principles of polycondensation of α-amino acid esters, such as glycine (B1666218) esters, to form poly-peptides. acs.org More recent studies have explored the thermal polyesterification between diols and diamide-diesters derived from α-amino acid methyl esters to create random poly(ester amide)s, which are noted as a family of synthetic biodegradable polymers. researchgate.net

More recently, research into functional polymers has utilized amino acid esters to create materials with specific properties. For example, N-acryloyl amino acid methyl esters have been polymerized via reversible addition–fragmentation chain transfer (RAFT) to synthesize vinyl polymers with precisely controlled hydropathy, leading to thermoresponsive behavior in water. rsc.org Although this involves a modified amino acid ester, it illustrates the principle of using the amino acid scaffold to impart specific characteristics to a polymer backbone. Ethyl 8-aminooctanoate, an isomer of this compound, is also noted for its use in peptide and polymer chemistry.

Table 2: Polymerization Methods Involving Amino Acid Esters

Polymerization Method Monomer Type Resulting Polymer Key Finding Reference
Thermal Polycondensation Glycine Esters Polypeptides Established method for forming polyamide chains. acs.org
Interfacial Polycondensation Long-chain Amino Acid Esters Polypeptides Reaction is accelerated by the regular arrangement of monomers at an interface. scispace.com
Thermal Polyesterification Diamide-diester from Amino Acid Methyl Ester Poly(ester amide)s Creates polymers with both ester and amide linkages. researchgate.net
RAFT Polymerization N-acryloyl Alanine (B10760859) Methyl Ester Vinyl Polymers Allows precise control over polymer hydropathy and thermoresponsive properties. rsc.org

Catalytic Applications or Ligand Design

A significant application of chiral amino acid esters like this compound is in the field of asymmetric catalysis, specifically as a precursor for the synthesis of chiral ligands. rsc.orgrsc.org Chiral ligands are crucial components of metal-based catalysts used to control the stereochemical outcome of a chemical reaction, favoring the formation of one enantiomer over the other.

Research has demonstrated a straightforward method for converting amino acid methyl esters into novel chiral phosphine ligands. rsc.orgrsc.org In a typical procedure, an amino acid methyl ester hydrochloride (e.g., alanine methyl ester hydrochloride) reacts with chlorodiphenylphosphine in the presence of a base. rsc.org This reaction can be controlled to produce either N-monosubstituted or N,N-disubstituted phosphinoamino acid esters. The resulting N,N-bis(diphenylphosphino) derivative is an excellent bidentate ligand, capable of coordinating to a metal center through both phosphorus atoms, forming a stable chelate complex. rsc.orgrsc.org

These ligands have been successfully complexed with transition metals such as Palladium (Pd) and Platinum (Pt). rsc.orgrsc.org The resulting metal complexes are then used as catalysts in various chemical transformations. The chirality of the original amino acid ester is retained throughout the synthesis of the ligand, and it is this chirality that influences the catalytic process, enabling enantioselective reactions. Given that this synthetic method is demonstrated with simple amino acid esters like alanine, it is directly applicable to this compound to create a new chiral phosphine ligand with a hexyl side chain.

The structural properties of these ligands and their metal complexes have been extensively studied, confirming that the stereochemistry of the starting amino acid is preserved. rsc.org This makes amino acid esters a readily available and reliable source of chirality for the design of new and effective catalysts for asymmetric synthesis.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Methodologies for Enantiopure Forms

The biological and chemical applications of α-amino acids and their esters are often stereospecific, making the development of methods for producing enantiomerically pure forms a critical research area. Future work will likely focus on advancing current synthetic strategies and developing new, more efficient ones for obtaining enantiopure methyl 2-aminooctanoate.

One promising avenue is the refinement of chemoenzymatic dynamic kinetic resolution (DKR). This method combines the enantioselectivity of an enzyme with an in-situ racemization of the less reactive enantiomer, theoretically allowing for a 100% yield of a single, optically active product. researchgate.net Research in this area could involve screening for novel racemization catalysts that are compatible with enzymatic conditions. researchgate.net

Another key area is the development of novel asymmetric catalytic methods. For instance, chiral spiro phosphoric acids have been successfully used as catalysts for the enantioselective N–H insertion reactions of vinyldiazoacetates, providing a route to chiral α-alkenyl α-amino acids with excellent enantioselectivity (up to 98% ee). semanticscholar.org Adapting such chiral Brønsted acid-based catalyst systems for the synthesis of saturated amino acid esters like this compound represents a significant future challenge and opportunity. semanticscholar.orgscispace.com The development of these methods would bypass the need for enzymatic resolution and could offer more scalable and versatile synthetic routes. scispace.comacs.org

Synthetic StrategyDescriptionPotential Advantages
Dynamic Kinetic Resolution (DKR) Combines enzymatic resolution with in-situ racemization of the undesired enantiomer. researchgate.netCan achieve theoretical yields of up to 100% for the desired enantiomer. researchgate.net
Asymmetric N-H Insertion Utilizes a chiral catalyst (e.g., phosphoric acid) to guide the stereoselective insertion of a carbene into an N-H bond. semanticscholar.orgProvides direct access to chiral amino acids and can suppress side reactions. semanticscholar.org
Chemoenzymatic Cascade A multi-step, one-pot process combining chemical and enzymatic reactions to build chiral molecules from simple starting materials. acs.orgIncreases efficiency and reduces the need for purification of intermediates. acs.org

Exploration of Advanced Biocatalytic Systems

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govacs.org Future research will undoubtedly focus on discovering and engineering advanced biocatalytic systems for the production of this compound and its derivatives.

Lipases are a major focus, particularly for kinetic resolution via hydrolysis or acylation. nih.govresearchgate.net For example, Candida antarctica lipase (B570770) B (CALB) is a well-studied enzyme for the resolution of various amino esters. researchgate.netmdpi.com Future work could involve using ionic liquids as reaction media, which can increase substrate solubility and allow for higher reaction temperatures, potentially boosting reaction rates significantly compared to conventional organic solvents. rsc.org

Amino acid dehydrogenases (AADHs) and aminotransferases (ATAs) represent another frontier. nih.govresearchgate.net Researchers have engineered AADHs that exhibit activity towards non-native substrates, including D-2-aminooctanoate. nih.gov One study created an NADP+-dependent D-amino acid dehydrogenase that catalyzed the oxidative deamination of several D-amino acids, including D-2-aminooctanoate. researchgate.net Similarly, branched-chain aminotransferases (BCATs) have been studied for their ability to synthesize various amino acids, although some show low activity towards 2-aminooctanoate, indicating a need for protein engineering to improve substrate specificity and catalytic efficiency. msu.ru The engineering of tryptophan synthase β-subunit (TrpB) has also been leveraged to create densely functionalized non-canonical amino acids, a strategy that could be adapted for novel derivatives of this compound. wisc.edu

Biocatalytic SystemEnzyme ClassReaction TypeRelevance to this compound
Novozym 435 LipaseKinetic Resolution (Hydrolysis/Acylation) rsc.orgHigh enantioselectivity for resolving amino esters. nih.govrsc.org
Engineered AADH DehydrogenaseReductive Amination / Oxidative Deamination researchgate.netEngineered variants show activity on D-2-aminooctanoate. researchgate.netnih.gov
BCAT AminotransferaseTransamination msu.ruPotential for synthesis from the corresponding α-keto acid, though wild-type enzymes may have low activity. msu.ru
Engineered TrpB Lyase (Synthase)C-N Bond Formation wisc.eduCan be engineered for N-alkylation to produce novel α,β-diamino acids. wisc.edu

Integration with Multi-Omics Data for Systems Biology Research

The function of non-proteinogenic amino acids like this compound within a biological system is often poorly understood. nih.govwikipedia.org The integration of large-scale 'omics' data (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful approach to elucidate these roles. dovepress.com

Metabolome-wide Mendelian randomization (MR) is an emerging technique that uses genetic data to infer causal relationships between metabolites and diseases. medrxiv.org A recent study using this approach identified a potential causal link between levels of N-acetyl-2-aminooctanoate, a derivative of 2-aminooctanoic acid, and the risk of atrial fibrillation. medrxiv.org This finding highlights how multi-omics analysis can generate novel hypotheses about the biological functions of non-proteinogenic amino acids and their derivatives. medrxiv.org

Future research could apply similar multi-omics strategies to investigate this compound directly. aging-us.com By correlating its levels in biological samples with transcriptomic and proteomic data, researchers could identify the metabolic pathways it participates in and the proteins that are affected by its presence. aging-us.commdpi.com This could reveal its biosynthetic and catabolic pathways, its potential role as a signaling molecule, or its involvement in disease pathology. omicsonline.org

Design of Functionalized Derivatives for Specific Chemical Applications

This compound serves as a valuable scaffold for the synthesis of more complex, functionalized molecules with specific applications in medicinal chemistry and materials science. rsc.org Future research will focus on developing novel synthetic methods to create a diverse library of its derivatives.

One area of exploration is the synthesis of amide-functionalized heterocyclic compounds. Researchers have successfully synthesized novel pyrido[2,3-d]pyrimidine (B1209978) derivatives by reacting core structures with various amino acids, leading to compounds with potential anticancer activity. asianpubs.org Applying this strategy to this compound could yield new bioactive compounds. Another promising direction is the direct C–H functionalization of amino acid derivatives. mdpi.com This approach allows for the precise modification of the molecule's carbon skeleton, providing access to novel structures that are difficult to synthesize using traditional methods. rsc.orgmdpi.com

Furthermore, modifying the amino acid scaffold is a strategy used to develop new histone deacetylase (HDAC) inhibitors for cancer therapy. nih.gov By incorporating the structural features of this compound into pharmacophores, it may be possible to design novel therapeutic agents. nih.gov The synthesis of derivatives with fluorinated groups is also of high interest, as fluorination can significantly alter a molecule's pharmacokinetic properties. acs.orgnih.gov

In-depth Mechanistic Studies of Biological Transformations

Understanding the precise molecular mechanisms by which this compound is synthesized, metabolized, or exerts biological effects is a fundamental research goal. Future studies will employ a combination of enzymology, structural biology, and computational modeling to provide detailed mechanistic insights.

The mechanism of its interaction with enzymes like aminotransferases is of particular interest. For these enzymes, the transformation involves the formation of a Schiff base with the pyridoxal-5'-phosphate (PLP) cofactor, followed by a series of bond-cleavage and formation steps. msu.ru Detailed kinetic studies, including determining parameters like Kₘ and k꜀ₐₜ for this compound and its keto-acid precursor with specific enzymes, will be crucial for understanding their efficiency and substrate specificity. msu.ru

For transformations involving dehydrogenases, research will focus on the enzyme's interaction with the NAD(P)H cofactor and the stereochemistry of the hydride transfer. researchgate.net Structural analysis of the enzyme's active site, both with and without the bound substrate, can reveal the key amino acid residues responsible for catalysis and enantioselectivity. researchgate.net This knowledge is not only fundamentally important but also essential for the rational design and engineering of improved biocatalysts for the synthesis of enantiopure this compound and its derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-aminooctanoate with high yield and purity?

  • Methodological Answer : this compound can be synthesized via esterification of 2-aminooctanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Purification typically involves recrystallization from ethanol or column chromatography using silica gel. Reaction progress should be monitored by thin-layer chromatography (TLC), and purity confirmed via melting point analysis, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. Ensure anhydrous conditions to minimize hydrolysis of the ester group .

Q. How should this compound be handled and stored to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation and hydrolysis. Use chemically resistant gloves (e.g., nitrile) and protective clothing during handling. Conduct regular stability assessments via HPLC to detect degradation products. Avoid contact with moisture or strong bases, which may hydrolyze the ester bond .

Advanced Research Questions

Q. What advanced spectroscopic techniques are optimal for characterizing this compound’s structure and confirming its enantiomeric purity?

  • Methodological Answer :

  • Structural Elucidation : Use high-resolution mass spectrometry (HRMS) for exact mass determination and 2D NMR techniques (e.g., COSY, HSQC) to resolve stereochemistry and confirm the amino-ester functional groups.
  • Enantiomeric Purity : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a polar mobile phase (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) to separate enantiomers. Compare retention times with authentic standards.
  • Data Validation : Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT)-calculated NMR shifts) .

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare studies, accounting for variables such as sample purity (e.g., ≥95% by HPLC), assay conditions (e.g., pH, temperature), and biological models (e.g., in vitro vs. in vivo).
  • Orthogonal Validation : Replicate key findings using alternative assays (e.g., fluorescence-based vs. radiometric assays) and standardized protocols (e.g., OECD guidelines for metabolic studies).
  • Controlled Experiments : Isolate confounding factors (e.g., solvent effects, metabolite interference) by conducting dose-response studies and using negative controls .

Q. What metabolomic approaches are effective in quantifying this compound in biological samples and interpreting its role in disease pathways?

  • Methodological Answer :

  • Quantification : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ²H₃-methyl 2-aminooctanoate) to correct for matrix effects. Optimize extraction protocols (e.g., acetonitrile precipitation) to recover the compound from plasma or tissue homogenates.
  • Pathway Analysis : Integrate metabolomic data with genome-wide association studies (GWAS) and Mendelian randomization (MR) to assess causal links to diseases (e.g., schizophrenia risk reduction, OR = 0.904 [95% CI: 0.847–0.964]). Tools like MetaboAnalyst or KEGG pathway mapping can contextualize its role in fatty acid oxidation or amino acid metabolism .

Data Management and Reproducibility

Q. How should researchers design experiments to ensure reproducibility of this compound studies?

  • Methodological Answer :

  • Metadata Documentation : Adopt structured metadata schemas (e.g., ACEnano templates) to record synthesis conditions, analytical parameters, and biological models. Include mandatory fields for catalyst concentrations, reaction times, and instrument calibration data.
  • Open-Source Platforms : Share raw data (e.g., NMR spectra, chromatograms) via repositories like Zenodo or ChemRxiv. Use version control software (e.g., Git) to track protocol modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.